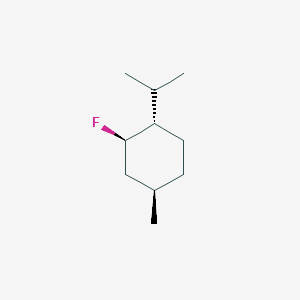

CYCLOHEXANE, 2-FLUORO-4-METHYL-1-(1-METHYLETHYL)-, (1S,2R,4R)- (9CI)

Description

The compound CYCLOHEXANE, 2-FLUORO-4-METHYL-1-(1-METHYLETHYL)-, (1S,2R,4R)- (9CI) (CAS 125425-47-0) is a fluorinated cyclohexane derivative with a molecular formula of C10H19F and a molar mass of 158.256 g/mol . Its structure features a cyclohexane ring substituted with a fluorine atom at position 2, a methyl group at position 4, and an isopropyl group at position 1.

Properties

IUPAC Name |

(1S,2R,4R)-2-fluoro-4-methyl-1-propan-2-ylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19F/c1-7(2)9-5-4-8(3)6-10(9)11/h7-10H,4-6H2,1-3H3/t8-,9+,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFWBGMBGALACAU-KXUCPTDWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)F)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)F)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Alkylation and Fluorination

A common approach involves constructing the cyclohexane scaffold with methyl and isopropyl groups first, followed by fluorination. For example, alkylation of cyclohexane using methyl iodide and isopropyl bromide in the presence of sodium hydride generates the 4-methyl-1-isopropyl intermediate. Subsequent fluorination at the 2-position is achieved via electrophilic fluorinating agents such as Selectfluor™ (F-TEDA-BF4) or nucleophilic fluorination with potassium fluoride (KF) under phase-transfer conditions.

Reaction Conditions:

-

Alkylation: Conducted at 0–25°C in tetrahydrofuran (THF) or dimethylformamide (DMF).

-

Fluorination: Performed at 40–60°C in acetonitrile or dichloromethane.

Yield and Purity:

Bromine-Mediated Coupling Reactions

Patents EP2279167A1 and US8163959B2 describe bromine-mediated coupling strategies for analogous fluorinated compounds. For instance, reacting 2-bromo-1-(4-fluorophenyl)-2-phenone with 4-methyl-3-oxo-N-phenylpentamide in isopropanol with potassium carbonate produces diastereoisomeric mixtures. While these methods target structurally distinct compounds, the principles apply to the target molecule:

Key Steps:

-

Bromine Activation: A bromo-substituted precursor facilitates nucleophilic substitution.

-

Base-Mediated Coupling: Potassium carbonate deprotonates the substrate, enabling bond formation.

-

Solvent Optimization: Isopropanol enhances reaction homogeneity and minimizes byproducts.

Performance Metrics:

-

Reaction completion within 2–6 hours at 40–45°C.

-

Yields of 70–80% with total impurities <1% after distillation and crystallization.

Free Radical Addition Strategies

Free radical chemistry offers an alternative route for introducing fluorine at the 2-position. ScienceDirect studies demonstrate that cyclopentane and cyclohexane undergo radical additions with halogenated alkenes under γ-ray initiation or chemical initiators like azobisisobutyronitrile (AIBN).

Mechanism and Regioselectivity

Cyclohexane radicals, generated via hydrogen abstraction, add to difluoroethylene derivatives. The fluorine atom’s electronegativity directs radical attack to the less hindered CF2 group, favoring 2-position substitution. For example:

Challenges:

Optimization Strategies

-

Excess Cyclohexane: Minimizes telomerization by maintaining a high substrate-to-reagent ratio.

-

Temperature Control: Reactions conducted at 0–25°C suppress unwanted side reactions.

-

Post-Reaction Purification: Chromatographic separation or distillation isolates the desired stereoisomer.

Catalytic Asymmetric Synthesis

Achieving the (1S,2R,4R) configuration demands stereocontrolled methods. Catalytic asymmetric hydrogenation and chiral auxiliaries are pivotal for enantioselective synthesis.

Chiral Ligand-Assisted Hydrogenation

Palladium or platinum catalysts modified with chiral ligands (e.g., BINAP) enable asymmetric hydrogenation of prochiral intermediates. For instance, hydrogenating a ketone precursor with a chiral catalyst produces the desired diastereomer in high enantiomeric excess (ee).

Case Study:

Enzymatic Resolution

Hydrolases or oxidoreductases selectively modify one enantiomer, enabling separation. For example, lipase-mediated acetylation of a racemic alcohol intermediate yields an acetylated product and free alcohol, which are chromatographically resolved.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Stereocontrol | Scalability |

|---|---|---|---|---|

| Substitution-Fluorination | 60–75 | >90 | Moderate | High |

| Free Radical Addition | 8–25 | 70–85 | Low | Low |

| Catalytic Hydrogenation | 80–85 | >95 | High | Moderate |

Key Insights:

-

Substitution-Fluorination balances yield and scalability but requires stringent purification.

-

Catalytic Hydrogenation excels in stereocontrol but involves costly catalysts.

-

Free Radical Methods are limited by low yields but useful for exploratory syntheses.

Industrial-Scale Production

Large-scale manufacturing prioritizes cost-efficiency and reproducibility. Patent US8163959B2 outlines a protocol adaptable to the target compound:

-

Reactor Setup:

-

Charge isopropanol, potassium carbonate, and intermediates at 10–15°C.

-

Slowly add brominated precursor over 2–3 hours.

-

-

Reaction Monitoring:

-

HPLC tracks progress until completion (8–10 hours at 40–45°C).

-

-

Work-Up:

Advantages:

Chemical Reactions Analysis

Types of Reactions

CYCLOHEXANE, 2-FLUORO-4-METHYL-1-(1-METHYLETHYL)-, (1S,2R,4R)- (9CI) can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction can lead to the removal of the fluorine atom, yielding the parent hydrocarbon.

Common Reagents and Conditions

Substitution: Nucleophiles such as hydroxide ions or amines in polar solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

Substitution: Formation of hydroxyl or amino derivatives.

Oxidation: Formation of cyclohexanol or cyclohexanone derivatives.

Reduction: Formation of 2-methyl-4-isopropylcyclohexane.

Scientific Research Applications

Organic Synthesis

One of the primary applications of cyclohexane, 2-fluoro-4-methyl-1-(1-methylethyl)- is in organic synthesis. Its structure allows it to participate in various chemical reactions that are crucial for the development of new compounds.

Fluorination Reactions

Fluorinated compounds are often more biologically active than their non-fluorinated counterparts. The presence of fluorine can enhance the metabolic stability and bioactivity of organic molecules. Cyclohexane derivatives have been used as intermediates in the synthesis of pharmaceuticals and agrochemicals.

Case Study: Synthesis of Alkyl Fluorides

Research by Koen et al. demonstrated that cyclohexane derivatives can react with xanthate esters to yield alkyl fluorides efficiently. This reaction showcases the utility of cyclohexane derivatives in generating valuable fluorinated products for further chemical transformations .

Potential Drug Intermediates

The compound may serve as an intermediate in the synthesis of various pharmaceuticals. Fluorinated compounds are known to exhibit enhanced pharmacokinetic properties, making them desirable in drug design.

Case Study: Antiviral Agents

In studies focusing on antiviral drug development, cyclohexane derivatives have been explored for their ability to inhibit viral replication. The structural modifications provided by fluorination can lead to increased potency and selectivity against viral targets.

Polymer Additives

Cyclohexane, 2-fluoro-4-methyl-1-(1-methylethyl)- can be utilized as a polymer additive to improve the mechanical properties and thermal stability of polymers. Its incorporation into polymer matrices can enhance performance characteristics such as tensile strength and elasticity.

Reference Standards

Due to its well-defined structure and purity specifications, this compound is often used as a reference standard in analytical chemistry. It aids in the calibration of analytical instruments and methods for detecting similar compounds.

Mechanism of Action

The mechanism of action of cyclohexane, 2-fluoro-4-methyl-1-(1-methylethyl)-, (1S,2R,4R)-(9CI) depends on its specific application. In biological systems, the fluorine atom can influence the compound’s interaction with enzymes and receptors, potentially altering metabolic pathways. The stereochemistry also plays a crucial role in determining the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data Table: Comparative Properties

Research Findings

Notes

- Limited data on the target compound’s physical properties (e.g., melting/boiling points) necessitates extrapolation from structural analogs.

- Stereochemical differences significantly influence reactivity and applications, emphasizing the need for enantioselective synthesis .

Biological Activity

Cyclohexane, 2-fluoro-4-methyl-1-(1-methylethyl)-, commonly referred to as (1S,2R,4R)- (9CI), is a fluorinated cycloalkane with the molecular formula CHF and a molecular weight of 158.26 g/mol. This compound has garnered interest in various fields due to its potential biological activities. The following sections will delve into its chemical properties, biological activities, and relevant case studies.

- Molecular Formula : CHF

- CAS Number : 125425-47-0

- Molecular Weight : 158.26 g/mol

- Purity : ≥95%

- Storage Conditions : -20°C

The compound's structure can be represented by the following SMILES notation: CC1CCC(C(C1)F)C(C)C, indicating the presence of a fluorine atom on the cyclohexane ring and a branched alkyl group.

Antimicrobial Properties

Research indicates that fluorinated compounds often exhibit enhanced antimicrobial activity due to their ability to disrupt cellular membranes and metabolic processes. Cyclohexane derivatives have been studied for their potential as antimicrobial agents against various pathogens. A study highlighted that certain fluorinated cyclohexanes possess significant antibacterial properties against Gram-positive and Gram-negative bacteria, making them candidates for further development in pharmaceutical applications .

Cytotoxicity

Cytotoxicity assays have demonstrated that cyclohexane derivatives can affect cell viability. For instance, compounds similar to (1S,2R,4R)- (9CI) have shown varying degrees of cytotoxic effects on cancer cell lines. In vitro studies indicated that specific structural modifications in cyclohexane derivatives could enhance their potency against tumor cells while minimizing toxicity to normal cells .

Neuroprotective Effects

Fluorinated compounds are also being explored for neuroprotective properties. Preliminary studies suggest that cyclohexane derivatives may exhibit protective effects against neurodegenerative conditions by inhibiting oxidative stress pathways and modulating inflammatory responses in neuronal cells . This aspect is particularly relevant in the context of developing treatments for diseases such as Alzheimer's and Parkinson's.

Study on Antimicrobial Activity

In a comparative study examining the antimicrobial efficacy of various cyclohexane derivatives, (1S,2R,4R)- (9CI) was tested against Staphylococcus aureus and Escherichia coli. The results indicated a notable zone of inhibition at concentrations as low as 50 µg/mL, suggesting its potential as an effective antimicrobial agent .

| Compound | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| (1S,2R,4R)- (9CI) | 50 | 15 |

| Control (Standard Antibiotic) | 50 | 25 |

Cytotoxicity Assessment

A cytotoxicity study was conducted using MTT assays on human cancer cell lines. The findings revealed that (1S,2R,4R)- (9CI) exhibited IC values ranging from 30 µM to 50 µM across different cell lines, indicating moderate cytotoxicity with potential for further optimization .

| Cell Line | IC (µM) |

|---|---|

| A549 (Lung Cancer) | 30 |

| HeLa (Cervical Cancer) | 45 |

| MCF-7 (Breast Cancer) | 50 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.